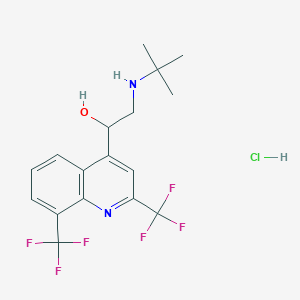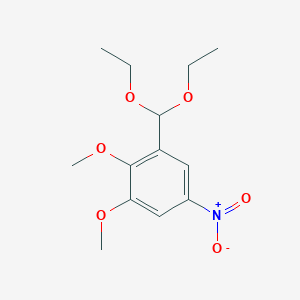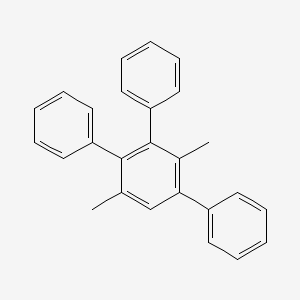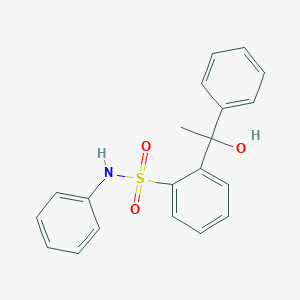![molecular formula C15H16ClNO2 B14011037 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- CAS No. 78045-31-5](/img/structure/B14011037.png)
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[44]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- is a complex organic compound known for its unique spirocyclic structure This compound is part of the azaspiro family, characterized by a spiro-connected bicyclic system containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- typically involves a multi-step process. One common method includes the phosphine-catalyzed [3 + 2] annulation reaction of γ-substituted allenoates with succinimides . This reaction is known for its high regio- and stereoselectivity, yielding the desired spirocyclic product in moderate to high yields (up to 96%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chlorophenyl)-
- 2-Azaspiro[4.4]nonane-1,3-dione,2-(phenylmethoxy)-
Uniqueness
The uniqueness of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the 3-chloro-4-methylphenyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
78045-31-5 |
|---|---|
Fórmula molecular |
C15H16ClNO2 |
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-10-4-5-11(8-12(10)16)17-13(18)9-15(14(17)19)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 |
Clave InChI |
GIPJPPNDEKICNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


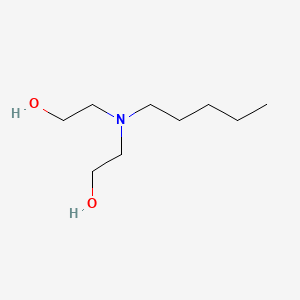
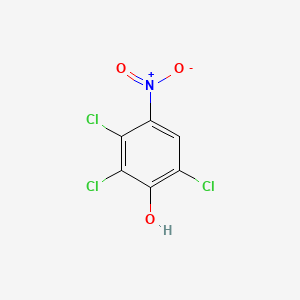
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
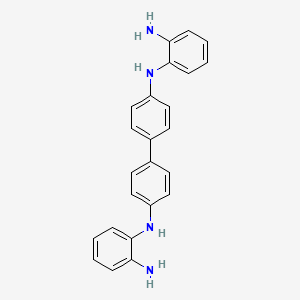
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)

![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
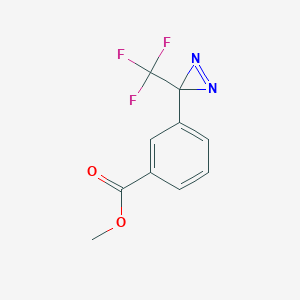
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
